Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride
Overview
Description
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate is an organic ligand that possesses strong coordination ability and displays diverse coordination modes due to the presence of N, O coordination atoms .
Synthesis Analysis
The synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate involves several steps. The yield is approximately 60%, with a melting point of 200–202 °C . The IR (KBr) cm −1: 1688 (C=O ester), 2953 (C–H), 1517 (C=C), 1612 (C=N), 3250 (OH) .Molecular Structure Analysis
The molecular formula of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate is C7H10N2O2S . The molecular weight is 186.23 g/mol . The InChI Key is SHQNGLYXRFCPGZ-UHFFFAOYSA-N .Chemical Reactions Analysis
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate is known to react violently when nitrated with nitric or nitric-sulfuric acids. It is also incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides .Physical And Chemical Properties Analysis
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate has a melting point of 92-94 °C (lit.) . Its density is estimated to be 1.2900, and its refractive index is estimated to be 1.5400 .Scientific Research Applications
Synthesis and Central Nervous System Activity
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride has been studied for its synthesis and potential activity in the central nervous system. Specifically, research has explored the synthesis of N-substituted derivatives of 1-arylimidazolidyn-2-ylideneurea and products of their cyclization as compounds with potential double antinociceptive and serotoninergic activity. Notably, these compounds demonstrated antinociceptive activity that was not mediated through the opioid system, suggesting unique pathways of action within the central nervous system (Szacon et al., 2015).
Gastroprokinetic Activity
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride has also been implicated in enhancing gastric motility. Studies have shown that certain derivatives can improve gastric motor activity and are potentially useful for treating functional dyspepsia involving gastric motility dysfunction. This research provides insights into the mechanisms by which these compounds enhance gastric motility, including their action as selective and reversible inhibitors of acetylcholinesterase activity (Matsunaga et al., 2011).
Antithrombotic Properties
The antithrombotic properties of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride and its analogs have been extensively studied. These compounds have shown potential as antiaggregating agents, influencing platelet aggregation and fibrinogen binding, indicating their potential application in the prevention and treatment of thrombosis (Badorc et al., 1997).
Antidiabetic and Hypoglycaemic Activities
Research has also been conducted on the antidiabetic and hypoglycaemic activities of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride derivatives. These studies have shown that certain derivatives can significantly lower mean blood sugar levels, offering insights into potential therapeutic applications for diabetes management (Chaubey & Pandeya, 1989).
Analgesic Properties
Investigations into the analgesic properties of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride derivatives have revealed significant analgesic activity. These studies offer a foundation for understanding the mechanisms of action and potential therapeutic applications of these compounds in pain management (Luraschi et al., 1995).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-2-11-6(10)3-5-4-12-7(8)9-5;/h4H,2-3H2,1H3,(H2,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNSAJGXLKYTQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726237 | |
Record name | Ethyl (2-amino-1,3-thiazol-4-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride | |
CAS RN |
76629-17-9 | |
Record name | Ethyl (2-amino-1,3-thiazol-4-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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